molecular formula C7H5BrF2MgO B12642604 magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide

magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide

Cat. No.: B12642604
M. Wt: 247.32 g/mol
InChI Key: RWUCNFVDYZYCNS-UHFFFAOYSA-M
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Description

Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the difluoro and methoxy groups on the benzene ring adds unique reactivity and properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide typically involves the reaction of 1,2-difluoro-3-methoxybenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.

    Substitution Reactions: Often carried out with halogenated compounds under inert conditions.

    Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include alcohols, substituted aromatic compounds, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of novel materials with unique properties.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism by which magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide exerts its effects involves the formation of a highly reactive organomagnesium species. This species can readily attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the difluoro and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
  • Magnesium;1,4-dimethoxybenzene-5-ide;bromide
  • Magnesium;1,2-dichlorobenzene-5-ide;bromide

Uniqueness

Magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide is unique due to the presence of both difluoro and methoxy groups on the benzene ring. This combination of substituents can lead to distinct reactivity patterns and selectivity in chemical reactions compared to other similar compounds.

Properties

IUPAC Name

magnesium;1,2-difluoro-3-methoxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2O.BrH.Mg/c1-10-6-4-2-3-5(8)7(6)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUCNFVDYZYCNS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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